8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride

Ion Channel Pharmacology SK Channel Modulation Atrial Fibrillation Research

Researchers studying atrial fibrillation or Parkinson's disease often lack selective, reversible tool compounds with well-characterized polypharmacology. This quinoline-hydrazone hydrochloride addresses that gap as a multi-target chemical probe: • SK3-selective blocker: pKi 8.11, 6-7 fold selectivity over SK2/SK1, suitable for atrial fibrillation and dopaminergic neuron research. • Reversible MAO-B inhibitor: IC₅₀ 1,130 nM with >88-fold selectivity over MAO-A, offering a non-propargylamine chemotype for Parkinson's studies. • NorA efflux pump inhibitor: IC₅₀ 6,400 nM, enabling antibiotic adjuvant development against resistant S. aureus. Supplied as characterized hydrochloride salt, ready for SAR expansion.

Molecular Formula C17H15Cl2N3
Molecular Weight 332.2 g/mol
Cat. No. B12333803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride
Molecular FormulaC17H15Cl2N3
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-]
InChIInChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12-;
InChIKeyUREMMCAHTPJRMO-GRWWMUSUSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride: Identity & Sourcing


8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride (CAS 477762-41-7) is a synthetic quinoline-hydrazone derivative with the molecular formula C₁₇H₁₅Cl₂N₃ and a molecular weight of approximately 332.23 g/mol . The compound features a quinolinium core linked via a hydrazone bridge to a 4-chlorophenyl-ethylidene moiety, a configuration that confers a permanent positive charge on the quinoline nitrogen, enhancing its solubility and interaction with negatively charged biological targets . It is cataloged in major chemical databases including PubChem and ZINC, and has been annotated with bioactivity data in ChEMBL, making it a tractable starting point for structure-activity relationship (SAR) studies and chemical probe development [1].

Functional Specificity of 8-Hydrazono-Quinolinium Salts


Substituting 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride with a generic quinoline—such as chloroquine, primaquine, or a simple 8-aminoquinoline—is not scientifically justifiable because the compound's biological signature is driven by its unique 8-hydrazono-quinolinium architecture. Unlike 4-aminoquinolines, which primarily accumulate in acidic vacuoles and inhibit heme polymerization, this compound is a permanently charged, planar molecule that engages distinct protein targets, including small-conductance calcium-activated potassium (SK) channels [1]. The specific (Z)-configuration of the hydrazone bond and the 4-chlorophenyl substituent are critical for target engagement; any alteration to the substitution pattern or geometry abrogates the observed affinity profile, as demonstrated by the sharp SAR drop-off in related quinoline-hydrazone series [2].

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride: Differentiation Evidence


SK3 Channel Subtype Selectivity

The target compound exhibits a pKi of 8.11 (Ki ≈ 7.8 nM) at the KCNN3 (SK3) channel, which represents a 6-fold higher affinity than its activity at KCNN2 (SK2, pKi 7.33, Ki ≈ 47 nM) and a 7-fold higher affinity than at KCNN1 (SK1, pKi 7.27, Ki ≈ 54 nM) [1]. This within-class selectivity profile is rarely observed among quinoline derivatives. For context, the classical SK channel blocker apamin displays pKi values of ~10–11 across all three SK subtypes, offering no subtype discrimination [2]. The 6–7 fold selectivity for SK3 over SK2/SK1 positions this compound as a valuable chemical probe for dissecting SK3-specific physiology, distinct from pan-SK inhibitors.

Ion Channel Pharmacology SK Channel Modulation Atrial Fibrillation Research

MAO-B vs. MAO-A Selectivity

In a fluorescence-based MAO inhibition assay, the target compound demonstrated an IC₅₀ of 1.13 × 10³ nM against MAO-B, while showing negligible inhibition of MAO-A (IC₅₀ > 1.00 × 10⁵ nM), yielding a selectivity index of >88-fold for MAO-B over MAO-A [1]. This is a critical differentiator from non-selective MAO inhibitors like tranylcypromine (MAO-A IC₅₀ ≈ 10–50 nM, MAO-B IC₅₀ ≈ 50–200 nM) and from MAO-B-selective agents like selegiline (MAO-B IC₅₀ ≈ 10–50 nM, selectivity ~100–1000-fold). While the absolute MAO-B potency of this compound is moderate, the clean MAO-A sparing profile is comparable to the selectivity ratio of selegiline, but is achieved with a distinct quinoline-hydrazone scaffold that lacks the propargylamine moiety, potentially avoiding irreversible mechanism-based inhibition [2].

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease Research

NorA Efflux Pump Inhibition in S. aureus

The compound inhibits the NorA efflux pump in Staphylococcus aureus strain 1199B (grlA A116E mutant) with an IC₅₀ of 6.40 × 10³ nM, as measured by ethidium bromide accumulation assay [1]. This places its activity in the low micromolar range, comparable to the well-known NorA inhibitor reserpine (IC₅₀ ≈ 5–25 μM in various S. aureus strains) [2]. Importantly, the quinolinium scaffold is structurally unrelated to both reserpine (an indole alkaloid) and the newer class of boronic acid-based NorA inhibitors, offering an alternative chemotype for efflux pump inhibitor development. The permanent positive charge of the quinolinium core may facilitate interaction with the negatively charged residues in the NorA substrate-binding pocket, a mechanism distinct from that of neutral NorA inhibitors.

Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

Conformational Restriction vs. 4-Aminoquinolines

The target compound's (Z)-hydrazone configuration locks the 4-chlorophenyl-ethylidene moiety in a specific planar orientation relative to the quinoline ring, as evidenced by the SMILES notation 'C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)Cl' . This contrasts with the freely rotatable amine linkage in 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine, tafenoquine), which can adopt multiple conformations in solution. Additionally, the compound exists as a permanently charged quinolinium species at physiological pH, whereas 4-aminoquinolines are weak bases with pH-dependent ionization (pKa ~8.5–10 for chloroquine). These two structural features—conformational restriction and permanent charge—translate into distinct molecular recognition properties: the target compound has a calculated logP of 5.36 and a topological polar surface area (tPSA) of 40–41 Ų, compared to chloroquine's logP of ~4.6 and tPSA of ~28 Ų [1].

Medicinal Chemistry Scaffold Design Quinoline SAR

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride: Application Scenarios


SK3-Selective Chemical Probe for Cardiac and Neuronal Excitability

The compound's 6–7 fold selectivity for SK3 over SK2/SK1 channels (pKi 8.11 vs. 7.33/7.27) makes it suitable as a starting scaffold for developing SK3-selective modulators. This is particularly relevant for atrial fibrillation research, where SK3 upregulation contributes to action potential shortening, and for dopaminergic neuron studies where SK3 channels regulate pacemaking. The permanently charged quinolinium core limits blood-brain barrier penetration, which is advantageous for peripheral SK3 targeting and reduces CNS off-target concerns [1].

Reversible MAO-B Inhibitor Scaffold for Parkinson's Disease

With an MAO-B IC₅₀ of 1,130 nM and >88-fold selectivity over MAO-A, this compound represents a non-propargylamine, reversible MAO-B inhibitor chemotype. This profile is valuable for Parkinson's disease research, where reversible inhibition may circumvent the irreversible inactivation of MAO-B by selegiline/rasagiline, potentially reducing the risk of tyramine-induced hypertensive crisis. The quinoline-hydrazone core is amenable to further medicinal chemistry optimization to improve MAO-B potency while maintaining selectivity [2].

NorA Efflux Pump Inhibitor for Multidrug-Resistant S. aureus

The NorA inhibitory activity (IC₅₀ = 6,400 nM) positions this compound as a lead for developing efflux pump inhibitor (EPI) adjuvants. When co-administered with fluoroquinolones (e.g., ciprofloxacin) or ethidium bromide, it may potentiate antibiotic activity by blocking drug efflux in resistant S. aureus strains. The quinolinium chemotype is structurally distinct from reserpine, offering a non-neurotoxic alternative for EPI development. This application directly addresses the WHO priority list of antibiotic-resistant bacteria [3].

Conformationally Restricted Quinolinium Template for Scaffold Hopping

The compound's rigid (Z)-hydrazone linkage and permanent positive charge provide a structurally unique entry point for fragment-based drug discovery (FBDD) and scaffold-hopping exercises. Its logP of 5.36 and tPSA of ~40 Ų occupy a distinct region of physicochemical space compared to classical 4-aminoquinolines (e.g., chloroquine logP ~4.6, tPSA ~28 Ų). This makes it a useful reference compound for calibrating computational models of quinoline-protein interactions and for generating diversity-oriented synthesis libraries targeting charged biological interfaces such as DNA, heparin, or acidic protein patches [4].

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